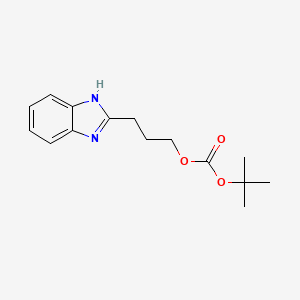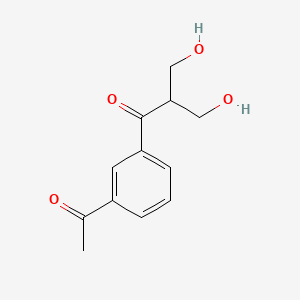
3,3'-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) typically involves the reaction of dodecanedioic acid with 5-methyl-1,2,4-oxadiazole. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then cyclized to form the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The methyl groups on the oxadiazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the production of polymers and materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Hexane-1,6-diyl)bis(5-methyl-1,2,4-oxadiazole)
- 3,3’-(Octane-1,8-diyl)bis(5-methyl-1,2,4-oxadiazole)
- 3,3’-(Decane-1,10-diyl)bis(5-methyl-1,2,4-oxadiazole)
Uniqueness
The uniqueness of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) lies in its long dodecane chain, which imparts specific physical and chemical properties. This long chain can enhance the compound’s solubility in organic solvents and improve its ability to interact with biological membranes, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
648440-89-5 |
|---|---|
Molecular Formula |
C18H30N4O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
5-methyl-3-[12-(5-methyl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H30N4O2/c1-15-19-17(21-23-15)13-11-9-7-5-3-4-6-8-10-12-14-18-20-16(2)24-22-18/h3-14H2,1-2H3 |
InChI Key |
OKPIAFGZJRILRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-Methyl-4-[(prop-1-yn-1-yl)imino]pent-2-enenitrile](/img/structure/B12586577.png)
![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)
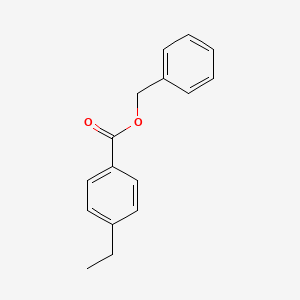
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B12586590.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)
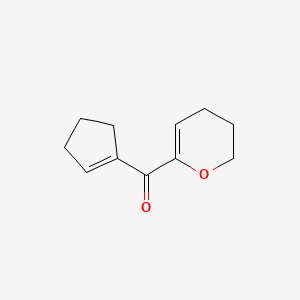
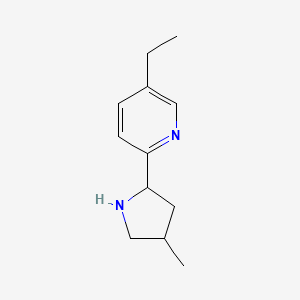
![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)

![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)
